molecular formula C14H16ClNO2 B6309905 Methyl 4-(1R)-1-aminoethylnaphthalene-1-carboxylate hydrochloride, 98%, ee 99% CAS No. 2301850-27-9

Methyl 4-(1R)-1-aminoethylnaphthalene-1-carboxylate hydrochloride, 98%, ee 99%

Cat. No. B6309905
CAS RN: 2301850-27-9
M. Wt: 265.73 g/mol
InChI Key: RRKIFPSQWAOLEF-SBSPUUFOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-(1R)-1-aminoethylnaphthalene-1-carboxylate hydrochloride, 98%, ee 99%, is an organic compound that is used in a variety of research applications. It is a white, crystalline powder that is soluble in water, alcohol, and other organic solvents. This compound has a molecular weight of 311.8 g/mol and a melting point of 151-153 °C. It is a highly selective and potent inhibitor of the enzyme phosphodiesterase 5 (PDE5).

Scientific Research Applications

Methyl 4-(1R)-1-aminoethylnaphthalene-1-carboxylate hydrochloride, 98%, ee 99%, has a variety of applications in scientific research. It is often used as a tool to study the biochemical and physiological effects of Methyl 4-(1R)-1-aminoethylnaphthalene-1-carboxylate hydrochloride, 98%, ee 99% inhibition. It is also used as a probe to study the role of Methyl 4-(1R)-1-aminoethylnaphthalene-1-carboxylate hydrochloride, 98%, ee 99% in various physiological processes. In addition, it is used as a tool to study the pharmacokinetics and pharmacodynamics of Methyl 4-(1R)-1-aminoethylnaphthalene-1-carboxylate hydrochloride, 98%, ee 99% inhibitors.

Mechanism of Action

Methyl 4-(1R)-1-aminoethylnaphthalene-1-carboxylate hydrochloride, 98%, ee 99%, is a highly selective and potent inhibitor of the enzyme phosphodiesterase 5 (Methyl 4-(1R)-1-aminoethylnaphthalene-1-carboxylate hydrochloride, 98%, ee 99%). Methyl 4-(1R)-1-aminoethylnaphthalene-1-carboxylate hydrochloride, 98%, ee 99% is an enzyme that is responsible for the degradation of cyclic guanosine monophosphate (cGMP). By inhibiting Methyl 4-(1R)-1-aminoethylnaphthalene-1-carboxylate hydrochloride, 98%, ee 99%, Methyl 4-(1R)-1-aminoethylnaphthalene-1-carboxylate hydrochloride, 98%, ee 99%, increases the levels of cGMP, which in turn leads to an increase in the activity of cGMP-dependent enzymes.
Biochemical and Physiological Effects
Methyl 4-(1R)-1-aminoethylnaphthalene-1-carboxylate hydrochloride, 98%, ee 99%, has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of Methyl 4-(1R)-1-aminoethylnaphthalene-1-carboxylate hydrochloride, 98%, ee 99%, resulting in an increase in the levels of cGMP. This increase in cGMP leads to an increase in the activity of cGMP-dependent enzymes, which in turn leads to a variety of effects, including increased smooth muscle relaxation, increased nitric oxide production, and increased vascular permeability.

Advantages and Limitations for Lab Experiments

Methyl 4-(1R)-1-aminoethylnaphthalene-1-carboxylate hydrochloride, 98%, ee 99%, has several advantages and limitations when used in laboratory experiments. One advantage is that it is a highly selective and potent inhibitor of Methyl 4-(1R)-1-aminoethylnaphthalene-1-carboxylate hydrochloride, 98%, ee 99%, making it ideal for studying the biochemical and physiological effects of Methyl 4-(1R)-1-aminoethylnaphthalene-1-carboxylate hydrochloride, 98%, ee 99% inhibition. Another advantage is that it is relatively stable, making it suitable for long-term storage. However, one limitation of this compound is that it is not water-soluble, making it difficult to use in aqueous solutions.

Future Directions

The use of Methyl 4-(1R)-1-aminoethylnaphthalene-1-carboxylate hydrochloride, 98%, ee 99%, in laboratory experiments is still in its infancy. There are a number of potential future directions that could be explored. These include the use of this compound as a tool to study the pharmacokinetics and pharmacodynamics of Methyl 4-(1R)-1-aminoethylnaphthalene-1-carboxylate hydrochloride, 98%, ee 99% inhibitors, the development of novel synthetic methods for the synthesis of this compound, and the exploration of its use in other areas of research such as drug discovery and development. Additionally, further research into the biochemical and physiological effects of Methyl 4-(1R)-1-aminoethylnaphthalene-1-carboxylate hydrochloride, 98%, ee 99% inhibition could provide valuable insight into the therapeutic potential of this compound.

Synthesis Methods

Methyl 4-(1R)-1-aminoethylnaphthalene-1-carboxylate hydrochloride, 98%, ee 99%, can be synthesized by a multi-step reaction scheme. The first step involves the reaction of 1-bromo-2-naphthoic acid with 1-aminoethyl-2-naphthoic acid in the presence of sodium hydroxide. The second step involves the reaction of the resulting product with methanol and hydrochloric acid to form the desired compound.

properties

IUPAC Name

methyl 4-[(1R)-1-aminoethyl]naphthalene-1-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2.ClH/c1-9(15)10-7-8-13(14(16)17-2)12-6-4-3-5-11(10)12;/h3-9H,15H2,1-2H3;1H/t9-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRKIFPSQWAOLEF-SBSPUUFOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C2=CC=CC=C21)C(=O)OC)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=C(C2=CC=CC=C21)C(=O)OC)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-(1R)-1-aminoethylnaphthalene-1-carboxylate hydrochloride

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